A Technical Guide to the Synthesis and Characterization of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone
A Technical Guide to the Synthesis and Characterization of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the synthesis and characterization of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone, also known as 3-methoxybenzaldehyde azine. Azines are a class of compounds recognized for their diverse applications, including in the synthesis of N-heterocycles and as functional polymers.[1] This guide details a reliable synthetic protocol, outlines expected physicochemical and spectroscopic properties, and presents the data in a structured format for ease of reference. The experimental workflow and chemical synthesis are visualized through clear, process-oriented diagrams.
Introduction
3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone is a symmetrical azine, a molecule characterized by a C=N-N=C conjugated system.[1] Such compounds are typically synthesized through the condensation reaction of an aldehyde or ketone with hydrazine.[2][3] The presence of the methoxy group on the aromatic rings is expected to influence the electronic properties and conformation of the molecule. This guide provides a standardized methodology for its preparation and a detailed analysis of its structural and spectroscopic characteristics.
Synthesis Protocol
The synthesis of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone is achieved through the condensation of 3-methoxybenzaldehyde with hydrazine hydrate. The reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid, and proceeds readily to form the desired symmetrical azine.[4][5]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |
| 3-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | ≥98% |
| Hydrazine Hydrate | H₆N₂O | 50.06 | ~80% solution |
| Ethanol | C₂H₅OH | 46.07 | ≥99.5% |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | ACS grade |
Experimental Procedure
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In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-methoxybenzaldehyde (10.0 g, 0.073 mol) in 40 mL of absolute ethanol.
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To this solution, add hydrazine hydrate (1.84 g, 0.037 mol, using an 80% solution) dropwise with continuous stirring.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[4]
-
Heat the reaction mixture to reflux and maintain for a period of 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
-
Collect the resulting solid precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven to yield 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone as a crystalline solid.
Caption: Chemical synthesis of 3-methoxybenzaldehyde azine.
Characterization Data
The synthesized compound should be characterized using standard analytical techniques to confirm its identity, purity, and structure. The following sections detail the expected results.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₁₆H₁₆N₂O₂ |
| Molar Mass | 268.31 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 152-153 °C (for the ortho-isomer, a close analog)[4] |
| Solubility | Soluble in chloroform, DMSO; sparingly soluble in ethanol |
Spectroscopic Data
The IR spectrum is crucial for identifying the key functional groups. The absence of a strong carbonyl (C=O) stretch from the starting aldehyde (typically ~1700 cm⁻¹) and the appearance of a C=N stretch are indicative of a successful reaction.[6][7]
| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |
| ~3050-3000 | Aromatic C-H stretch | Medium |
| ~2960-2850 | Aliphatic C-H stretch (methoxy) | Medium |
| ~1610-1590 | C=N stretch (azine) | Medium-Strong |
| ~1580, ~1480 | Aromatic C=C stretch | Medium-Strong |
| ~1250 | Aryl-O stretch (methoxy) | Strong |
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
¹H NMR (Expected Chemical Shifts, δ in ppm):
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~8.5 ppm: Singlet, 2H (CH=N, azomethine protons)
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~7.5-6.9 ppm: Multiplet, 8H (aromatic protons)
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~3.8 ppm: Singlet, 6H (OCH₃, methoxy protons)
¹³C NMR (Expected Chemical Shifts, δ in ppm):
-
~163 ppm: C=N (azomethine carbon)
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~160 ppm: Aromatic C-O
-
~130-110 ppm: Aromatic C-H and quaternary carbons
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~55 ppm: OCH₃ (methoxy carbon)
Mass spectrometry is used to determine the molecular weight of the compound. For azines, electrospray ionization (ESI) is a common technique. The primary observation would be the protonated molecular ion [M+H]⁺.[8]
| m/z Value | Ion |
| ~269.13 | [C₁₆H₁₆N₂O₂ + H]⁺ |
| ~291.11 | [C₁₆H₁₆N₂O₂ + Na]⁺ |
Experimental and Analytical Workflow
The overall process from synthesis to final characterization follows a logical sequence to ensure the purity and correct identification of the target compound.
Caption: General workflow for synthesis and characterization.
Conclusion
The synthesis of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone is a straightforward and high-yielding process based on established chemical principles. The characterization data outlined in this guide provide a clear benchmark for researchers to verify the successful synthesis and purity of the compound. This technical guide serves as a valuable resource for scientists engaged in the synthesis of novel organic compounds for applications in medicinal chemistry and materials science.
References
- 1. Direct Synthesis of Symmetrical Azines from Alcohols and Hydrazine Catalyzed by a Ruthenium Pincer Complex: Effect of Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. Infrared Spectrometry [www2.chemistry.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Salicylaldehyde azine cluster formation observed by cold-spray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
